molecular formula C7H11NO3 B6589884 2-[3-(hydroxymethyl)-1,2-oxazol-5-yl]propan-2-ol CAS No. 861136-17-6

2-[3-(hydroxymethyl)-1,2-oxazol-5-yl]propan-2-ol

Cat. No. B6589884
CAS RN: 861136-17-6
M. Wt: 157.2
InChI Key:
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Description

2-[3-(Hydroxymethyl)-1,2-oxazol-5-yl]propan-2-ol, also known as 2-hydroxy-3-methyloxazole, is a small molecule that has been studied extensively in the past decade. Its unique structure and properties have made it a popular choice for a wide range of scientific research applications, including drug design, chemical synthesis, and biochemistry.

Scientific Research Applications

2-[3-(hydroxymethyl)-1,2-oxazol-5-yl]propan-2-ol has a wide range of scientific research applications. It has been used in drug design, as it can be used to design new drugs that target specific pathways in the body. In addition, it has also been used in chemical synthesis, as it can be used to create a variety of compounds with different properties. Finally, it has also been used in biochemistry, as it can be used to study the structure and function of proteins, enzymes, and other biological molecules.

Mechanism of Action

2-[3-(hydroxymethyl)-1,2-oxazol-5-yl]propan-2-ol has a variety of mechanisms of action. It can interact with proteins, enzymes, and other biological molecules to modify their structure and function. It can also act as a substrate for enzymes, allowing them to catalyze chemical reactions. Finally, it can also interact with receptors, allowing it to modulate their activity.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. It can act as an agonist or antagonist of various receptors, allowing it to modulate the activity of those receptors. It can also modulate the activity of enzymes and other proteins, allowing it to alter the metabolism of cells. Finally, it can interact with DNA and RNA, allowing it to modulate gene expression.

Advantages and Limitations for Lab Experiments

2-[3-(hydroxymethyl)-1,2-oxazol-5-yl]propan-2-ol has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is also relatively stable, making it suitable for a wide range of applications. Additionally, it has a wide range of biochemical and physiological effects, making it suitable for a variety of research projects. However, it also has several limitations. It is not water soluble, making it difficult to use in aqueous solutions. Additionally, it is not very soluble in organic solvents, making it difficult to use in organic synthesis.

Future Directions

2-[3-(hydroxymethyl)-1,2-oxazol-5-yl]propan-2-ol has a wide range of potential future applications. It could be used in drug design to create new drugs that target specific pathways in the body. It could also be used in chemical synthesis to create compounds with specific properties. Additionally, it could be used in biochemistry to study the structure and function of proteins, enzymes, and other biological molecules. Finally, it could be used to modulate gene expression, allowing it to modify the expression of specific genes.

Synthesis Methods

The synthesis of 2-[3-(hydroxymethyl)-1,2-oxazol-5-yl]propan-2-ol is relatively straightforward and can be accomplished using a variety of methods. One of the most common methods involves the reaction of 2-[3-(hydroxymethyl)-1,2-oxazol-5-yl]propan-2-olmethyloxazole with a suitable base, such as sodium hydroxide or potassium hydroxide. This reaction produces the desired product in high yields. Other methods, such as the reaction of 2-[3-(hydroxymethyl)-1,2-oxazol-5-yl]propan-2-olmethyloxazole with an alkyl halide, can also be used.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[3-(hydroxymethyl)-1,2-oxazol-5-yl]propan-2-ol involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "5-nitro-2-furaldehyde", "ethyl acetoacetate", "hydroxylamine hydrochloride", "sodium hydroxide", "2-bromo-2-methylpropane", "sodium borohydride", "acetic acid", "sodium bicarbonate", "methanol", "water" ], "Reaction": [ "Step 1: Condensation of 5-nitro-2-furaldehyde and ethyl acetoacetate in the presence of sodium hydroxide to form 5-nitro-2-(1-oxo-1,3-butadienyl)furan", "Step 2: Reduction of 5-nitro-2-(1-oxo-1,3-butadienyl)furan with sodium borohydride in methanol to form 5-amino-2-(1-oxo-1,3-butadienyl)furan", "Step 3: Reaction of 5-amino-2-(1-oxo-1,3-butadienyl)furan with hydroxylamine hydrochloride in acetic acid to form 5-(hydroxymethyl)-2-(1-oxo-1,3-butadienyl)furan", "Step 4: Cyclization of 5-(hydroxymethyl)-2-(1-oxo-1,3-butadienyl)furan with sodium bicarbonate in water to form 3-(hydroxymethyl)-1,2-oxazol-5-ol", "Step 5: Alkylation of 3-(hydroxymethyl)-1,2-oxazol-5-ol with 2-bromo-2-methylpropane in the presence of potassium carbonate to form 2-[3-(hydroxymethyl)-1,2-oxazol-5-yl]propan-2-ol" ] }

CAS RN

861136-17-6

Molecular Formula

C7H11NO3

Molecular Weight

157.2

Purity

95

Origin of Product

United States

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